2'-Chlorobiphenyl-3-carboxylic acid

概要

説明

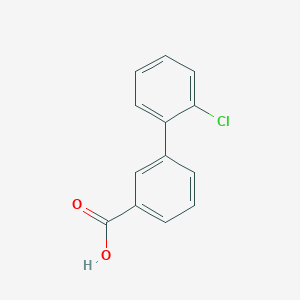

2’-Chlorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a carboxylic acid group is attached at the 3 position of the biphenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorobiphenyl-3-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation of biphenyl with chloroacetyl chloride, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 2’-Chlorobiphenyl-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility or preparing prodrugs.

Mechanism :

- Protonation of the carbonyl oxygen enhances electrophilicity.

- Nucleophilic attack by alcohol forms a tetrahedral intermediate.

- Elimination of water yields the ester 12.

Acyl Chloride Formation

Conversion to the reactive acyl chloride enables further derivatization.

Notable Feature : The chlorine substituent on the biphenyl ring does not interfere with this reaction due to its electronic ortho-directing nature .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group, yielding biphenyl derivatives.

Key Insight : Halogenation-decarboxylation sequences enable selective functionalization of the biphenyl core .

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the acid to a primary alcohol:

Electrophilic Aromatic Substitution

The biphenyl system undergoes halogenation and nitration at specific positions:

Rationale : The electron-withdrawing carboxylic acid group directs electrophiles to the meta position, while chlorine directs ortho/para .

Biological Activity Modulation

Derivatives exhibit pharmacological potential:

科学的研究の応用

2’-Chlorobiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2’-Chlorobiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions, enhancing binding affinity and specificity.

類似化合物との比較

2-Chlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.

3-Chlorobiphenyl-4-carboxylic acid: Differently substituted, leading to variations in chemical reactivity and biological activity.

4’-Chlorobiphenyl-3-carboxylic acid: Positional isomer with distinct properties and applications.

Uniqueness: 2’-Chlorobiphenyl-3-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications.

生物活性

Overview

2'-Chlorobiphenyl-3-carboxylic acid (CBCA), with the molecular formula C₁₃H₉ClO₂, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. As a derivative of biphenyl, it features a chlorine atom at the 2' position and a carboxylic acid group at the 3 position. This compound is primarily investigated for its applications in medicinal chemistry and environmental science.

The biological activity of CBCA can be attributed to several mechanisms:

- Chemical Reactivity : The carboxylic acid group allows CBCA to undergo typical reactions such as esterification and acylation, enhancing its reactivity in biological systems.

- Target Interactions : CBCA may interact with specific enzymes or receptors, influencing various biological pathways. This interaction is critical for its potential antimicrobial and anticancer properties.

Biological Activities

Research has identified several important biological activities associated with CBCA:

- Antimicrobial Properties : Studies suggest that CBCA exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Potential : Preliminary investigations have shown that CBCA may inhibit the growth of certain cancer cell lines, although further studies are needed to elucidate its efficacy and mechanism of action in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological implications of chlorinated biphenyls, including CBCA:

- Toxicological Studies : Research indicates that chlorinated biphenyls can lead to liver toxicity and developmental anomalies in animal models. For instance, exposure to similar compounds resulted in significant histopathological changes in liver tissues, suggesting that CBCA could have similar toxicological profiles .

- Metabolism Studies : Investigations into the metabolism of chlorinated biphenyls have revealed that these compounds are biotransformed into various metabolites, some of which may retain biological activity. For example, studies on PCB 2 (3-chlorobiphenyl) have shown complex metabolic pathways involving dechlorination and conjugation processes .

- Environmental Impact : The degradation of chlorinated biphenyls by microbial communities has been documented, highlighting the environmental persistence of these compounds and their potential ecological effects. Notably, 2-chlorobiphenyl was found to be degraded more rapidly than other chlorinated congeners, indicating a possible pathway for bioremediation strategies .

Data Tables

The following table summarizes key findings related to the biological activity and toxicology of this compound and related compounds.

特性

IUPAC Name |

3-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEMSZNXYHULJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373886 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-03-2 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。